molecular formula C16H15FN4O2S B2994504 Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate CAS No. 852374-29-9

Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate

Cat. No. B2994504
CAS RN: 852374-29-9
M. Wt: 346.38
InChI Key: PROZBWKVZUYZCB-UHFFFAOYSA-N
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Description

“Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” is a chemical compound. It is related to a class of compounds known as triazolopyridazines . Triazolopyridazines have been studied for their potential pharmacological activities .


Molecular Structure Analysis

The molecular structure of similar compounds involves a triazole ring fused with a pyridazine ring . The specific molecular structure of “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” would require more specific data for accurate analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” are not explicitly mentioned in the retrieved data. A related compound has a molecular weight of 273.27 .

Scientific Research Applications

Antibacterial Activity

This compound, being a derivative of triazolo[4,3-a]pyrazine, has shown promising antibacterial activity . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimicrobial Applications

The triazole and thiadiazine moieties in this compound suggest potential antimicrobial applications . Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Analgesic and Anti-inflammatory Applications

Triazolothiadiazine derivatives have been reported to possess analgesic and anti-inflammatory properties . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may also have potential applications in pain and inflammation management .

Antioxidant Applications

Triazolothiadiazine derivatives have also been reported to possess antioxidant properties . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may have potential applications in combating oxidative stress .

Enzyme Inhibition

Triazolothiadiazine derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may have potential applications in the development of enzyme inhibitors .

Antitubercular Agents

Triazolothiadiazine derivatives have been reported to possess antitubercular properties . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may have potential applications in the treatment of tuberculosis .

Future Directions

The future directions for research on “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential pharmacological activities could be areas of interest .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROZBWKVZUYZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate

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